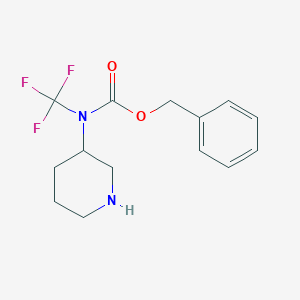
Benzyl piperidin-3-yl(trifluoromethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl piperidin-3-yl(trifluoromethyl)carbamate is a compound that features a piperidine ring, a benzyl group, and a trifluoromethyl carbamate moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities . The trifluoromethyl group is known for enhancing the metabolic stability and lipophilicity of compounds, making them valuable in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl piperidin-3-yl(trifluoromethyl)carbamate typically involves the reaction of piperidine derivatives with benzyl halides and trifluoromethyl carbamates. One common method includes the nucleophilic substitution reaction where piperidine reacts with benzyl chloride in the presence of a base to form benzyl piperidine. This intermediate can then be reacted with trifluoromethyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl piperidin-3-yl(trifluoromethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinones.
Reduction: The benzyl group can be reduced to form the corresponding piperidine derivative.
Substitution: The trifluoromethyl carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl carbamate group under basic conditions.
Major Products Formed
Oxidation: Piperidinones
Reduction: Benzyl piperidine derivatives
Substitution: Substituted carbamates
Aplicaciones Científicas De Investigación
Benzyl piperidin-3-yl(trifluoromethyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cholinesterase inhibition.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as cholinesterase enzymes. The benzyl piperidine group binds to the catalytic site of the enzyme, while the trifluoromethyl carbamate group enhances binding affinity and metabolic stability . This interaction inhibits the enzyme’s activity, leading to increased levels of neurotransmitters in the synaptic cleft .
Comparación Con Compuestos Similares
Similar Compounds
Donepezil: A cholinesterase inhibitor with a benzyl piperidine group.
Rivastigmine: Contains a carbamate group and is used for treating Alzheimer’s disease.
Galantamine: Another cholinesterase inhibitor with a different structural framework.
Uniqueness
Benzyl piperidin-3-yl(trifluoromethyl)carbamate is unique due to the presence of the trifluoromethyl group, which enhances its metabolic stability and lipophilicity compared to other cholinesterase inhibitors . This makes it a promising candidate for further drug development and research.
Propiedades
Fórmula molecular |
C14H17F3N2O2 |
|---|---|
Peso molecular |
302.29 g/mol |
Nombre IUPAC |
benzyl N-piperidin-3-yl-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)19(12-7-4-8-18-9-12)13(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12,18H,4,7-10H2 |
Clave InChI |
CZNTVPJCZOGRCS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)N(C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















